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Compound of Interest

Compound Name: ATTO 532 maleimide

Cat. No.: B12388245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ATTO 532 maleimide, a fluorescent probe

widely used for the specific labeling of cysteine residues in proteins and other biomolecules.

We will delve into its photophysical properties, provide detailed experimental protocols, and

illustrate its applications in contemporary research and drug discovery.

Introduction to ATTO 532 Maleimide
ATTO 532 is a fluorescent dye belonging to the rhodamine family.[1][2][3][4] Its maleimide

derivative is a thiol-reactive probe that forms a stable thioether bond with the sulfhydryl group

of cysteine residues.[1][2][3] This high specificity allows for the precise, site-directed labeling of

proteins, making it an invaluable tool for a multitude of applications, including fluorescence

microscopy, single-molecule spectroscopy, and flow cytometry.[2][3][5]

Key features of ATTO 532 include its strong light absorption, high fluorescence quantum yield,

and excellent photostability.[4] It is readily soluble in aqueous buffers, a crucial characteristic

for biological experiments.[2]

Photophysical and Chemical Properties
A thorough understanding of the quantitative characteristics of ATTO 532 maleimide is

essential for designing and interpreting fluorescence-based experiments.
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Property Value Reference

Excitation Maximum (λex) 532 nm [2][3]

Emission Maximum (λem) 552 nm [2][3]

Molar Extinction Coefficient (ε) 1.15 x 10^5 M⁻¹cm⁻¹ [2][3]

Fluorescence Quantum Yield

(Φ)
0.90 [6]

Fluorescence Lifetime (τ) 3.8 ns [2]

Molecular Weight 1063.13 g/mol [2]

Reactive Group Maleimide [1][2][3]

Reactivity Cysteine sulfhydryl groups [1][2][3]

Resulting Bond Thioether [1][2]

The Labeling Reaction: Cysteine-Specific
Modification
The core of the labeling process is the reaction between the maleimide group of the dye and

the sulfhydryl group of a cysteine residue. This reaction proceeds optimally at a neutral to

slightly acidic pH (6.5-7.5), where the sulfhydryl group is sufficiently nucleophilic to attack the

double bond of the maleimide ring, forming a stable covalent thioether linkage.
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Reaction of ATTO 532 maleimide with a cysteine residue.

Experimental Protocols
This section provides a general workflow for labeling a protein with ATTO 532 maleimide,

followed by a specific example for labeling Prothymosin α for in-cell single-molecule FRET

studies.

General Protein Labeling Workflow
The following diagram outlines the key steps for labeling a protein with ATTO 532 maleimide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12388245?utm_src=pdf-body-img
https://www.benchchem.com/product/b12388245?utm_src=pdf-body
https://www.benchchem.com/product/b12388245?utm_src=pdf-body
https://www.benchchem.com/product/b12388245?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Purified Protein
with Cysteine Residue(s)

1. Reduction of Disulfides
(e.g., with TCEP)

2. Buffer Exchange to
Labeling Buffer (pH 6.5-7.5)

4. Labeling Reaction:
Incubate Protein with Dye

3. Prepare ATTO 532 Maleimide
Stock Solution (in DMSO or DMF)

5. Quench Reaction
(Optional, e.g., with β-mercaptoethanol)

6. Purification:
Remove Unreacted Dye

(e.g., Size-Exclusion Chromatography)

7. Characterization:
Determine Labeling Efficiency

(UV-Vis Spectroscopy)

Labeled Protein Ready for Use
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General workflow for protein labeling with ATTO 532 maleimide.
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Detailed Protocol: Labeling of Prothymosin α for Single-
Molecule FRET
This protocol is adapted from a study on the conformational dynamics of proteins in living cells.

[5] Prothymosin α, an intrinsically disordered protein, was labeled with ATTO 532 as the donor

fluorophore for subsequent single-molecule Förster Resonance Energy Transfer (FRET)

experiments.

Materials:

Purified Prothymosin α with engineered cysteine residues

ATTO 532 C2-maleimide (or equivalent)

Tris(2-carboxyethyl)phosphine (TCEP)

Labeling Buffer: 20 mM HEPES, 140 mM KCl, pH 7.0

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

UV-Vis Spectrophotometer

Procedure:

Protein Preparation and Reduction:

Dissolve the purified Prothymosin α in the Labeling Buffer to a final concentration of 100-

200 µM.

To ensure all cysteine residues are in their reduced, reactive state, add a 10-fold molar

excess of TCEP.

Incubate the solution for 1 hour at room temperature.

Remove the excess TCEP by passing the protein solution through a desalting column

equilibrated with fresh, degassed Labeling Buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://schuler.bioc.uzh.ch/wp-content/uploads/2020/04/koenig15schuler_complete.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dye Preparation:

Immediately before use, dissolve the ATTO 532 maleimide powder in anhydrous DMF or

DMSO to prepare a 10 mM stock solution. Protect the solution from light.

Labeling Reaction:

Add a 5- to 10-fold molar excess of the ATTO 532 maleimide stock solution to the

reduced protein solution. The optimal dye-to-protein ratio may need to be determined

empirically.

Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with

gentle stirring and protected from light.

Purification:

To remove unreacted dye, apply the labeling reaction mixture to a size-exclusion

chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired final

buffer (e.g., PBS).

Collect the fractions containing the labeled protein, which will typically elute first and can

be identified by their color and fluorescence.

Characterization:

Measure the absorbance of the purified labeled protein at 280 nm (for protein

concentration) and 532 nm (for dye concentration).

Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the

absorbance of the dye at 280 nm. The correction factor (CF) for ATTO 532 at 280 nm is

approximately 0.09 (CF₂₈₀ = A₂₈₀ / A₅₃₂).

Corrected A₂₈₀ = A₂₈₀ - (A₅₃₂ x CF₂₈₀)

Calculate the dye concentration using its molar extinction coefficient at 532 nm (115,000

M⁻¹cm⁻¹).

Determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein.
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Applications in Research and Drug Development
ATTO 532 maleimide-labeled proteins are instrumental in a wide range of applications, from

fundamental biological research to high-throughput drug screening.

Studying Protein Conformational Dynamics with FRET
One of the most powerful applications of ATTO 532 maleimide is in Förster Resonance Energy

Transfer (FRET) experiments.[5] By labeling a protein with a donor fluorophore (like ATTO 532)

and an acceptor fluorophore at two different sites, changes in the distance between these sites

can be monitored as changes in FRET efficiency. This provides insights into protein folding,

conformational changes, and interactions with other molecules.

The study of Prothymosin α in living cells is a prime example.[5] By labeling this intrinsically

disordered protein with ATTO 532 (donor) and an appropriate acceptor dye, researchers were

able to measure intramolecular distance distributions and dynamics within the cellular

environment. This approach can be extended to study how cellular conditions or the presence

of potential drug candidates affect the conformational landscape of a target protein.

Investigating Signaling Pathways
Fluorescently labeled proteins are essential tools for dissecting cellular signaling pathways. For

instance, a kinase could be labeled with ATTO 532 maleimide to track its localization within

the cell in response to a specific stimulus. By using techniques like Fluorescence Recovery

After Photobleaching (FRAP) or Fluorescence Correlation Spectroscopy (FCS), the dynamics

of the labeled kinase can be quantified, providing information about its binding partners and

diffusion characteristics.
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Visualizing a signaling pathway with a labeled kinase.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12388245?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-Throughput Screening in Drug Discovery
In drug discovery, FRET-based assays are often employed for high-throughput screening

(HTS) to identify compounds that modulate the interaction between two proteins. For example,

if a target protein and its binding partner are labeled with a FRET pair (e.g., ATTO 532 and a

suitable acceptor), the binding event will result in a high FRET signal. A drug candidate that

disrupts this interaction will lead to a decrease in the FRET signal, providing a straightforward

readout for screening large compound libraries.

Stability and Storage
ATTO 532 maleimide is stable for at least three years when stored at -20°C and protected

from light and moisture.[1] Stock solutions of the dye in anhydrous DMF or DMSO should be

prepared fresh, but can be stored at -20°C for short periods. The thioether bond formed

between the maleimide and the cysteine sulfhydryl group is highly stable under physiological

conditions, ensuring the longevity of the fluorescent label on the protein.[7] Labeled proteins

should be stored under conditions that are optimal for the unlabeled protein, typically at -20°C

or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Conclusion
ATTO 532 maleimide is a robust and versatile tool for the site-specific labeling of cysteine

residues in proteins. Its excellent photophysical properties and the stability of the resulting

conjugate make it an ideal choice for a wide array of applications in modern biological research

and drug development. By following the detailed protocols and understanding the principles

outlined in this guide, researchers can effectively utilize ATTO 532 maleimide to gain deeper

insights into the intricate workings of biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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